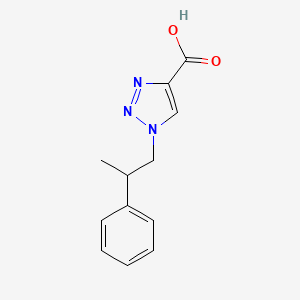

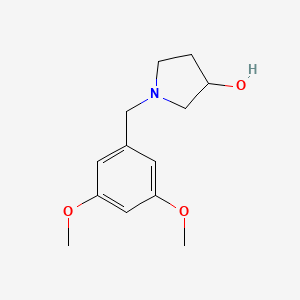

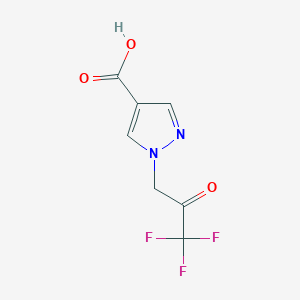

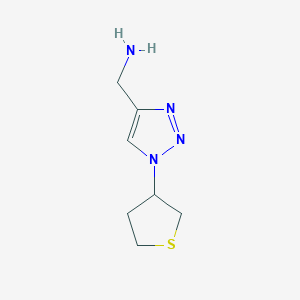

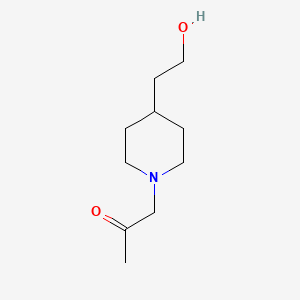

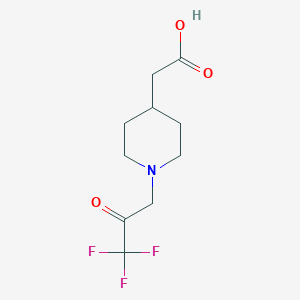

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Deuterium-Labeled Compounds

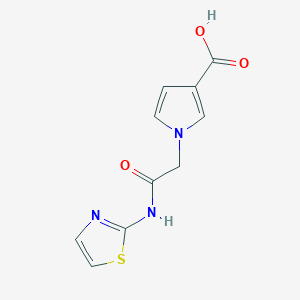

The synthesis of deuterium-labeled compounds, such as the CCR2 antagonist JNJ-26131300, involves multiple steps starting from indole and 4-piperidone, leading to the formation of compounds with a 3-piperidin-4-yl-1H-indole core. These steps include condensation, catalytic hydrogenation, and nucleophilic coupling processes to afford the desired deuterium-labeled molecules (Lin, Gong, & Salter, 2022).

Chiral Synthesis of Piperidine Derivatives

Large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives is achieved through a Hetero Diels–Alder reaction. This process involves the activation of (1-phenyl-ethylimino)acetic acid ethyl ester with trifluoroacetic acid–boron trifluoride, leading to the formation of 4-oxo-1-(1-phenyl-ethyl)-piperidine-2-carboxylic acid ethyl ester. This method allows for the preparation of protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization (Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002).

Electrochemical Studies of Mannich Bases

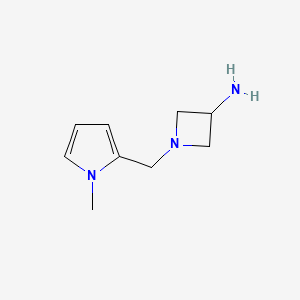

Mannich reaction has been utilized to synthesize novel Mannich bases bearing the pyrazolone moiety. These compounds were synthesized by reacting phenoxy-acetic acid hydrazide with aqueous formaldehyde and piperidine, followed by electrochemical studies to understand their behavior. These studies provide insights into the reduction mechanisms of such compounds in acidic and basic mediums (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of fluorinated retinoids, demonstrating its utility in the preparation of unsaturated trifluoromethyl ketones. This involves a crossed aldol condensation reaction with aryl or α,β-unsaturated aldehydes, showcasing its role in creating molecules with potential biological applications (Mead, Loh, Asato, & Liu, 1985).

Safety and Hazards

When handling 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid, it is recommended to wear personal protective equipment/face protection. Avoid getting the compound in eyes, on skin, or on clothing. It is also advised to avoid dust formation and ensure adequate ventilation. Ingestion and inhalation should be avoided .

Propiedades

IUPAC Name |

2-[1-(3,3,3-trifluoro-2-oxopropyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c11-10(12,13)8(15)6-14-3-1-7(2-4-14)5-9(16)17/h7H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRYKPDBLBVGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.